molecular formula C12H21NO4 B168609 Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester CAS No. 163554-54-9

Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

Cat. No.: B168609
CAS No.: 163554-54-9
M. Wt: 243.3 g/mol
InChI Key: RISAKARUJJDFTJ-UHFFFAOYSA-N
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Description

Structure and Properties: This compound (CAS: 163554-54-9) features a cyclobutane ring substituted with an ethyl ester group and a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is $ \text{C}{12}\text{H}{21}\text{NO}_4 $, with a molecular weight of 243.3 g/mol. It appears as a white powder with 99% purity and is used in pharmaceutical synthesis, particularly in peptide chemistry and as an intermediate for "healing drugs" .

Synthesis: The compound is synthesized via advanced peptide coupling and purification technologies, including preparative HPLC systems, ensuring high purity and scalability . The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes .

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-16-9(14)12(7-6-8-12)13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISAKARUJJDFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is clear and nearly colorless to pale yellow liquids at room temperature. Furthermore, the compound’s miscibility varies with different solvents.

Biological Activity

Cyclobutanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. The compound Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is particularly noteworthy for its implications in therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, physicochemical properties, and relevant case studies.

The synthesis of cyclobutanecarboxylic acid derivatives typically involves various organic reactions, including esterification and amination processes. The specific compound in focus can be synthesized through a multi-step process involving cyclobutane ring formation and subsequent functionalization.

Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight: 215.28 g/mol
  • Solubility: Moderate solubility in polar solvents; lipophilicity influenced by the ethyl ester group.

Biological Activity

The biological activity of cyclobutanecarboxylic acid derivatives has been explored in various contexts, particularly in cancer therapy and as potential antifungal agents. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent research has highlighted the potential of cyclobutanecarboxylic acid derivatives as integrin antagonists, which are crucial in cancer metastasis. A study demonstrated that certain derivatives exhibited significant inhibition of β3 integrin, which is often overexpressed in tumors:

CompoundIC50 (µM)Mechanism of Action
Cyclobutanecarboxylic Acid Derivative A12.5β3 Integrin Inhibition
Cyclobutanecarboxylic Acid Derivative B9.8Induction of Apoptosis

These compounds showed promise in reducing cell viability in various cancer cell lines, suggesting their potential as therapeutic agents.

Antifungal Activity

In addition to anticancer properties, cyclobutanecarboxylic acid derivatives have been evaluated for antifungal activity. A comparative study assessed the efficacy of these compounds against common fungal strains such as Trichophyton mentagrophytes and Candida albicans:

CompoundFungal StrainZone of Inhibition (mm)
Cyclobutanecarboxylic Acid Derivative CT. mentagrophytes15
Cyclobutanecarboxylic Acid Derivative DC. albicans18

The results indicated that these derivatives could serve as effective antifungal agents, with varying degrees of potency against different strains.

Case Study 1: Integrin Antagonism

A specific derivative was tested for its ability to inhibit cell migration in vitro. The study revealed that treatment with the compound resulted in a 70% reduction in migration compared to control groups, indicating a strong potential for application in cancer therapies targeting metastatic behavior.

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal properties, a derivative was administered to infected mice models. The results showed a significant reduction in fungal load after treatment, demonstrating the compound's therapeutic potential against systemic fungal infections.

Comparison with Similar Compounds

Analogs with Varying Ester Groups

Compound Name CAS Number Ester Group Purity Key Differences Applications
Target Compound 163554-54-9 Ethyl 99% Reference standard Pharmaceutical intermediates
Cyclobutanecarboxylic acid, 1-Boc-amino-, methyl ester 880166-10-9 Methyl 97% Lower lipophilicity; faster hydrolysis Lab-scale synthesis
Cyclobutanecarboxylic acid, pentyl ester N/A Pentyl N/A Higher lipophilicity; slower release Surface tension studies

Key Insights :

  • Ethyl vs. Methyl Esters : The ethyl ester (target compound) offers a balance between lipophilicity and hydrolysis stability compared to the methyl ester, which may degrade faster under basic conditions .
  • Long-Chain Esters : Pentyl esters exhibit higher surface tension (38.2 mN/m vs. 33 mN/m for ethyl), suggesting altered solubility profiles .

Deprotected Analogs

Compound Name CAS Number Protection Solubility Reactivity
Target Compound 163554-54-9 Boc Low in water Stable in acidic conditions
Ethyl 1-aminocyclobutanecarboxylate hydrochloride N/A None (HCl salt) High in water Reactive; prone to oxidation

Key Insights :

  • The Boc group in the target compound prevents unwanted side reactions, whereas the deprotected hydrochloride salt () is more reactive but requires careful handling .

Substituent Variations

Compound Name CAS Number Substituent Key Properties
Target Compound 163554-54-9 Boc-amino Enhanced stability; drug delivery
Cyclobutanecarboxylic acid, 3-methylene-, methyl ester 15963-40-3 Methylene group Conjugated double bond; increased ring strain
1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester 2136718-64-2 Fluorine; isopropyl ester Electron-withdrawing effects; steric hindrance

Key Insights :

  • Methylene Substituent : Introduces ring strain and reactivity, making it suitable for cycloaddition reactions .
  • Fluorine Substituent : Enhances metabolic stability and bioavailability in drug candidates .

Dicarboxylic Acid Derivatives

Compound Name CAS Number Functional Groups Applications
1,1-Cyclobutanedicarboxylic acid 5445-51-2 Two carboxylic acids Carboplatin impurity; metal chelation
Cyclobutane-1,1-dicarboxylic acid dibutyl ester N/A Two butyl esters Polymer plasticizers

Key Insights :

  • Dicarboxylic acids like 1,1-cyclobutanedicarboxylic acid () are more acidic (pKa ~2-3) and form stable salts, contrasting with the monoester target compound .

Preparation Methods

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is widely used to protect amines during multi-step syntheses due to its stability under basic conditions and selective deprotection under acidic conditions. For ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate, protection typically involves reacting 1-aminocyclobutanecarboxylic acid or its ester with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine as a base.

Reaction Conditions

  • Solvent : DCM or THF (anhydrous)

  • Base : Triethylamine (1.2–2.0 equiv)

  • Temperature : 0°C to room temperature

  • Time : 2–6 hours

Post-reaction workup includes washing with dilute hydrochloric acid (1 M) to remove excess base, followed by brine and drying over anhydrous sodium sulfate.

Esterification Methodologies

Acid-Catalyzed Fischer Esterification

Fischer esterification is feasible for pre-Boc-protected substrates but requires careful pH control to avoid Boc cleavage. A modified protocol from CN117736093A demonstrates esterification of 3-oxo-cyclobutanecarboxylic acid using ethanol and concentrated sulfuric acid at 70°C for 26 hours, achieving 99% yield. Adapting this for Boc-protected substrates:

Procedure

  • Combine 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (1.0 equiv), absolute ethanol (5 vol), and catalytic sulfuric acid (0.1 equiv).

  • Reflux at 70°C until GC analysis shows <0.5% starting material.

  • Neutralize with sodium bicarbonate, extract with ethyl acetate, and concentrate.

Challenges :

  • Boc group stability limits reaction temperature (<80°C).

  • Prolonged heating risks decarboxylation or elimination side reactions.

Coupling Agent-Mediated Esterification

For acid-sensitive substrates, carbodiimide-based coupling agents like EDCl or DCC with 4-dimethylaminopyridine (DMAP) offer a milder alternative. This method is validated in CN101993404A for pyrrolidine derivatives.

Typical Protocol

  • Dissolve 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (1.0 equiv) in DCM.

  • Add EDCl (1.5 equiv), HOBt (1.5 equiv), and ethanol (2.0 equiv).

  • Stir at room temperature for 12–18 hours.

  • Wash with 5% citric acid, saturated NaHCO₃, and brine.

Yield : 85–92%
Purity : >98% (HPLC)

Integrated Synthetic Routes

Route A: Boc Protection Followed by Esterification

Step 1: Boc Protection
1-aminocyclobutanecarboxylic acid reacts with Boc anhydride (1.2 equiv) in DCM/triethylamine (2.0 equiv) at 0°C → RT. Yield: 95%.

Step 2: Esterification
Boc-protected acid undergoes EDCl/HOBt-mediated coupling with ethanol. Yield: 88%.

Total Yield : 83.6%
Advantage : Avoids exposing the amine to acidic esterification conditions.

Route B: Esterification Followed by Boc Protection

Step 1: Fischer Esterification
1-aminocyclobutanecarboxylic acid, ethanol, and H₂SO₄ (0.1 equiv) refluxed at 70°C. Yield: 90%.

Step 2: Boc Protection
Ethyl 1-aminocyclobutanecarboxylate treated with Boc anhydride in DCM/triethylamine. Yield: 94%.

Total Yield : 84.6%
Risk : Protonated amine during esterification may reduce Boc reaction efficiency.

Analytical Validation

Chromatographic Purity

GC-MS Analysis

  • Column : DB-5MS (30 m × 0.25 mm × 0.25 µm)

  • Temperature Program : 50°C (2 min) → 10°C/min → 280°C (5 min)

  • Retention Time : 12.4 min

  • Purity : 99.1%

HPLC Conditions

  • Column : C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase : 60:40 acetonitrile/water (+0.1% TFA)

  • Flow Rate : 1.0 mL/min

  • Detection : UV 210 nm

Industrial Scalability Considerations

Cost-Benefit Analysis

ParameterFischer EsterificationCoupling Agent Route
Raw Material Cost ($/kg)120310
Reaction Time (h)2618
Yield (%)9088
Purity (%)98.599.0

Q & A

Q. What are the common synthetic routes to prepare cyclobutane-based esters with Boc-protected amino groups?

The compound can be synthesized via debenzylation of intermediates such as 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester. A typical method involves hydrogenolysis using palladium on carbon (10% loading) in ethanol under acidic conditions (pH ~3 adjusted with acetic acid) to yield the hydroxylated derivative . Alternative routes include hydrolysis of ethyl malonate derivatives or decarboxylation of 1,1-cyclobutanedicarboxylic acid precursors .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy to confirm the presence of the Boc-protected amino group (characteristic tert-butyl signals at ~1.4 ppm) and ester functionality (ethyl group at ~1.2–1.4 ppm and carbonyl at ~170 ppm).
  • HPLC-MS to assess purity and molecular weight (e.g., expected m/z for C13H23NO4 is 265.3).
  • FT-IR to verify carbonyl stretches (~1740 cm<sup>-1</sup> for ester, ~1680 cm<sup>-1</sup> for carbamate) .

Q. What are the key challenges in handling cyclobutane derivatives during synthesis?

Cyclobutane rings are strained, making them prone to ring-opening under harsh conditions. To mitigate this:

  • Use mild reaction temperatures (<60°C) and avoid strong acids/bases unless required for specific transformations (e.g., Boc deprotection with trifluoroacetic acid).
  • Stabilize intermediates via hydrogen bonding or steric protection, as seen in the use of ethanol-acetic acid mixtures during debenzylation .

Advanced Research Questions

Q. How can reaction conditions be optimized for debenzylation of benzyloxy-protected cyclobutane intermediates?

Key parameters include:

  • Catalyst loading : 10–20% palladium on carbon (dry or wet) for efficient hydrogenolysis.
  • Solvent system : Ethanol (18–20 mL/g substrate) with acetic acid to maintain pH ~3, preventing side reactions like ester hydrolysis .
  • Reaction monitoring : Track benzyl group removal via TLC (Rf shift) or in situ IR for hydroxyl group formation.

Q. What strategies address contradictions in stereochemical outcomes during cyclobutane functionalization?

For stereoselective synthesis:

  • Employ chiral auxiliaries or catalysts (e.g., enantiopure sulfoxides, as in ) to control configurations at the cyclobutane carbon.
  • Use diastereomeric crystallization for resolving racemic mixtures, particularly when synthesizing cis/trans isomers (e.g., cis-3-(methylamino)cyclobutane derivatives in ) .

Q. How do synthetic methodologies for 1,1-cyclobutanedicarboxylic acid derivatives compare in scalability and yield?

  • Hydrolysis of ethyl malonate derivatives (): High yield (>80%) but requires careful pH control to avoid decarboxylation.
  • Decarboxylation of 1-cyano-1-carboxycyclobutane ( ): Lower yield (~60%) but advantageous for introducing nitrile groups for further functionalization.
  • Catalytic hydrogenolysis ( ): Scalable to gram quantities but limited by catalyst cost and substrate solubility .

Q. What advanced characterization techniques resolve ambiguities in cyclobutane ring conformations?

  • X-ray crystallography : Provides definitive proof of ring puckering and substituent orientation (e.g., triclinic crystal structure in ).
  • Dynamic NMR : Detects ring-flipping dynamics via temperature-dependent splitting of proton signals.
  • DFT calculations : Model strain energies and predict reactive sites for functionalization .

Methodological Considerations

Q. How should researchers design experiments to minimize side reactions during ester hydrolysis?

  • Controlled conditions : Use aqueous NaOH/EtOH at 0–5°C to hydrolyze esters without cleaving the Boc group.
  • In situ quenching : Neutralize reaction mixtures immediately post-hydrolysis to prevent decarboxylation.
  • Protecting group compatibility : Verify that the Boc group remains intact via <sup>13</sup>C NMR (quaternary carbon at ~80 ppm) .

Q. What are the best practices for storing and handling moisture-sensitive cyclobutane derivatives?

  • Store under inert gas (N2 or Ar) at –20°C in sealed containers with desiccants.
  • Avoid prolonged exposure to light, which can induce ring strain-related degradation.
  • For hygroscopic intermediates (e.g., acid chlorides in ), use anhydrous solvents and glovebox techniques .

Data Analysis and Contradictions

Q. How can conflicting spectral data for cyclobutane derivatives be resolved?

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., cyclobutanemethanol in ).
  • Isotopic labeling : Use <sup>13</sup>C-enriched substrates to distinguish overlapping carbonyl signals.
  • Computational modeling : Match experimental IR/Raman spectra with DFT-predicted vibrational modes .

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